molecular formula C10H21NO B1430331 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine CAS No. 1508970-30-6

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Cat. No.: B1430331
CAS No.: 1508970-30-6
M. Wt: 171.28 g/mol
InChI Key: SBXBRCVSNVCLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure consists of a pyrrolidine ring with methoxymethyl and 2-methylpropyl substituents, influencing its reactivity and biological interactions. The presence of these functional groups may enhance its solubility and permeability, critical factors in drug design.

Target Interactions

Research indicates that compounds with similar isoindoline-1,3-dione structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the compound may modulate the activity of enzymes related to oxidative stress responses, such as superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance.

Biochemical Pathways

The compound's interactions can lead to significant alterations in biochemical pathways. It has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation. This modulation can result in changes to gene expression profiles and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its isoindoline structure may affect its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that the compound is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes, leading to reactive intermediates that could interact with cellular components.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of pyrrolidine derivatives. For example, compounds structurally related to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

In laboratory settings, this compound has been observed to induce apoptosis in cancer cell lines through activation of specific signaling pathways. This effect is likely mediated by the compound's ability to modulate key proteins involved in cell survival and death.

Study 1: Antibacterial Efficacy

A study focused on synthesizing a series of pyrrolidine derivatives highlighted the antibacterial efficacy of compounds closely related to this compound. The results indicated that modifications on the pyrrolidine ring significantly affected their antibacterial potency. For instance, a derivative with a piperazinyl urea moiety showed enhanced activity against MRSA compared to other analogs .

Study 2: Anticancer Potential

Another investigation evaluated the anticancer properties of pyrrolidine derivatives in various cancer cell lines. The study found that certain modifications improved the compound's ability to induce apoptosis through caspase activation pathways. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Data Tables

Biological Activity Effect Reference
AntibacterialEffective against MRSA
Apoptosis InductionIncreased in cancer cell lines
Enzyme ModulationInfluences oxidative stress enzymes

Properties

IUPAC Name

2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)7-10(8-12-3)5-4-6-11-10/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXBRCVSNVCLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Reactant of Route 2
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Reactant of Route 3
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Reactant of Route 4
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Reactant of Route 6
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.